molecular formula C5H5NO3 B057465 Methyl isoxazole-5-carboxylate CAS No. 15055-81-9

Methyl isoxazole-5-carboxylate

Cat. No. B057465
CAS RN: 15055-81-9
M. Wt: 127.1 g/mol
InChI Key: ILPCPKZAAQXHKL-UHFFFAOYSA-N
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Description

Methyl isoxazole-5-carboxylate is a chemical compound with the empirical formula C5H5NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . This compound has been used in the synthesis of various pharmaceuticals due to its wide range of biological activities .


Synthesis Analysis

Methyl 3-hydroxy-5-isoxazolecarboxylate has been synthesized on a kilogram scale via bromination of dimethyl fumarate under photoflow conditions followed by condensation with hydroxyurea . This intermediate was then two-carbon homologated by a sequence of ester reduction, chlorination, and nucleophilic .


Molecular Structure Analysis

The molecular structure of Methyl isoxazole-5-carboxylate can be represented by the SMILES string Cc1cc(no1)C(O)=O . The InChI key for this compound is BNMPIJWVMVNSRD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot methodology and further explored for their antibacterial and antioxidant activities . Density Functional Theory (DFT) analysis has been used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .


Physical And Chemical Properties Analysis

Methyl isoxazole-5-carboxylate is a solid at room temperature . Its melting point is between 106-110 °C .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .

Antibiotic Applications

Isoxazole has been found in drugs such as sulfamethoxazole, which acts as an antibiotic . This suggests that Methyl isoxazole-5-carboxylate could potentially be used in the development of new antibiotics.

Neurological Applications

Drugs such as muscimol and ibotenic acid, which contain the isoxazole moiety, act on the GABAA receptor and as a neurotoxin respectively . This indicates potential neurological applications for Methyl isoxazole-5-carboxylate.

Anti-inflammatory Applications

Parecoxib, a drug that contains the isoxazole moiety, acts as a COX2 inhibitor . This suggests potential anti-inflammatory applications for Methyl isoxazole-5-carboxylate.

Immunosuppressant Applications

Leflunomide, a drug that contains the isoxazole moiety, acts as an immunosuppressant agent . This indicates potential immunosuppressant applications for Methyl isoxazole-5-carboxylate.

Anti-Parkinson Applications

In 2019, Mishra and his group introduced a synthetic method for novel 3,5-disubstituted isoxazole scaffolds, which can be used as a possible anti-Parkinson agent .

Metal-free Synthetic Routes

In the field of drug discovery, it is always imperative to develop alternate metal-free synthetic routes . Methyl isoxazole-5-carboxylate could potentially be synthesized using these eco-friendly strategies.

Anticancer Applications

Fused isoxazoles have shown their therapeutic potential as anticancer agents . This suggests that Methyl isoxazole-5-carboxylate could potentially be used in the development of new anticancer drugs.

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

methyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPCPKZAAQXHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371683
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoxazole-5-carboxylate

CAS RN

15055-81-9
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

  • Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []
  • Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []
  • Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

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